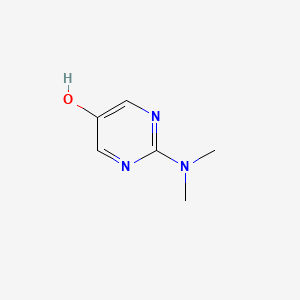

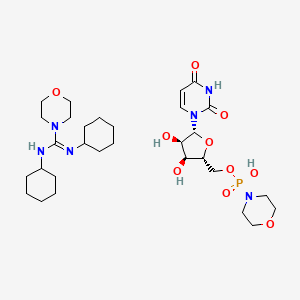

1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-

Overview

Description

Scientific Research Applications

Synthesis of Coordination Complexes

This compound is frequently used to synthesize coordination complexes with transition metals. These complexes have a wide range of applications, from catalysis to materials science. For example, the compound can form complexes with copper (II) ions, which are studied for their potential use in catalyzing organic reactions .

Molecular Sensing

Due to its ability to bind selectively to certain metal ions, this ligand can be used in the development of molecular sensors. These sensors can detect the presence of specific metals in a solution, which is valuable in environmental monitoring and industrial processes .

Photodynamic Therapy

The compound has been identified as an effective complexing agent for metal ions that can be used in photodynamic therapy (PDT) for cancer treatment. When bound to certain metal ions, the complex can release nitric oxide upon illumination with light, which has anticancer properties .

Catalysis

Chelating agents like this compound are often used in catalysis to stabilize reactive intermediates or to bring reactants closer together. This can enhance the rate and selectivity of chemical reactions, making them more efficient and environmentally friendly .

Supramolecular Chemistry

In supramolecular chemistry, this compound can be used to construct larger molecular assemblies. These assemblies have potential applications in the development of new materials with unique properties, such as conductivity or porosity .

Drug Delivery

The ability of this compound to form stable complexes with metal ions can be exploited in drug delivery systems. The metal-ligand complex can act as a carrier for drugs, targeting specific sites in the body and releasing the drug in a controlled manner .

Gas Separation and Storage

Research has shown that complexes formed by this compound can enhance the adsorption of gases like carbon dioxide. This property is useful in gas separation technologies and could contribute to efforts in carbon capture and storage .

Material Science

The compound’s complexes with metals can be used to create materials with specific magnetic, electronic, or optical properties. These materials are of interest for applications in electronics, photonics, and as magnetic storage media .

Mechanism of Action

Target of Action

The compound, also known as N,N’-dimethyl-N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine, is a ligand that forms coordination complexes . The primary targets of this compound are metal ions, with which it forms stable complexes .

Mode of Action

The compound interacts with its targets (metal ions) by donating electron pairs to them, a process known as coordination. This results in the formation of coordination complexes . For example, it can form complexes such as dinitrato(N,N’-dimethyl-1,2-ethanediamine)copper(II) and dichloro(1,4-bis(diphenyl phosphino)butane)-(1,2-ethylenediamine)ruthenium(II) .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific coordination complex formed and its interaction with biological systems. For instance, some complexes might exhibit catalytic activity, influencing various biochemical reactions .

properties

IUPAC Name |

N,N'-dimethyl-N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4/c1-19(13-15-7-3-5-9-17-15)11-12-20(2)14-16-8-4-6-10-18-16/h3-10H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAHJMGPPKJUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN(C)CC1=CC=CC=N1)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452268 | |

| Record name | 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)- | |

CAS RN |

136768-57-5 | |

| Record name | 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.